4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine
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Overview
Description
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features both bromine and iodine substituents on an isothiazolo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a brominated precursor using N-iodosuccinimide (NIS) under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-chloroisothiazolo[4,5-c]pyridin-3-amine
- 4-Bromo-7-fluoroisothiazolo[4,5-c]pyridin-3-amine
- 4-Bromo-7-methylisothiazolo[4,5-c]pyridin-3-amine
Uniqueness
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C6H3BrIN3S |
---|---|
Molecular Weight |
355.98 g/mol |
IUPAC Name |
4-bromo-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3BrIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
InChI Key |
WPJJNNPCDARVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=NS2)N)C(=N1)Br)I |
Origin of Product |
United States |
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